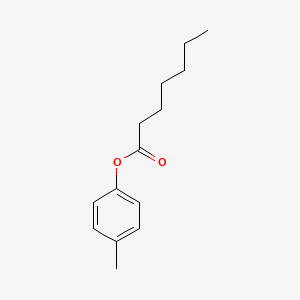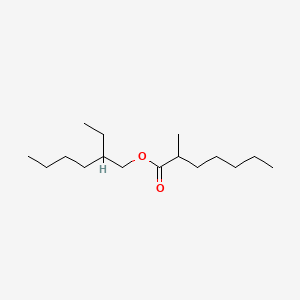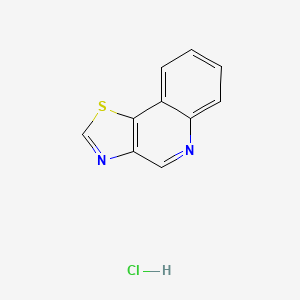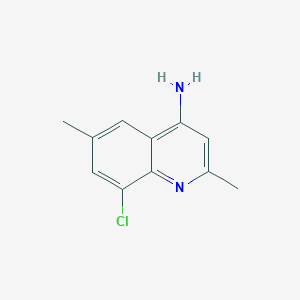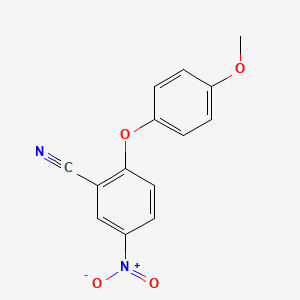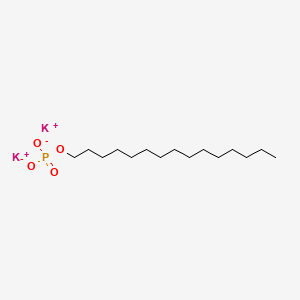
Dipotassium pentadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium pentadecyl phosphate is an organophosphate compound with the chemical formula C15H33O4PK2. It is a derivative of phosphoric acid where two potassium ions replace two hydrogen atoms, and a pentadecyl group is attached to the phosphate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium pentadecyl phosphate can be synthesized through the reaction of pentadecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
-
Reaction of Pentadecyl Alcohol with Phosphoric Acid
Reactants: Pentadecyl alcohol (C15H31OH) and phosphoric acid (H3PO4)
Conditions: The reaction is carried out at a temperature of around 60-70°C.
Product: Pentadecyl phosphate (C15H33O4P)
-
Neutralization with Potassium Hydroxide
Reactants: Pentadecyl phosphate and potassium hydroxide (KOH)
Conditions: The reaction is conducted at room temperature.
Product: this compound (C15H33O4PK2)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of reactors for the initial esterification reaction and neutralization tanks for the subsequent neutralization step. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium pentadecyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentadecyl alcohol and potassium phosphate.
Oxidation: Under oxidative conditions, the pentadecyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Pentadecyl alcohol and potassium phosphate
Oxidation: Pentadecanoic acid and potassium phosphate
Substitution: Various substituted phosphates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Dipotassium pentadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media as a source of phosphate and potassium ions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of dipotassium pentadecyl phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. In biological systems, it can interact with cell membranes, enhancing the uptake of various molecules.
Molecular Targets and Pathways
Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Enzymatic Pathways: It may influence enzymatic reactions by altering the local environment and substrate availability.
Comparación Con Compuestos Similares
Dipotassium pentadecyl phosphate can be compared with other similar compounds such as:
Dipotassium phosphate (K2HPO4): Unlike this compound, dipotassium phosphate lacks the long alkyl chain, making it less effective as a surfactant.
Monopotassium phosphate (KH2PO4): This compound has only one potassium ion and is primarily used as a fertilizer and buffering agent.
Tripotassium phosphate (K3PO4): Contains three potassium ions and is used in various industrial applications as a strong base.
Uniqueness
The uniqueness of this compound lies in its combination of surfactant properties and the presence of both potassium and phosphate ions, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
99948-84-2 |
|---|---|
Fórmula molecular |
C15H31K2O4P |
Peso molecular |
384.57 g/mol |
Nombre IUPAC |
dipotassium;pentadecyl phosphate |
InChI |
InChI=1S/C15H33O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;;/h2-15H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
MQYUJGGCLVBWLF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




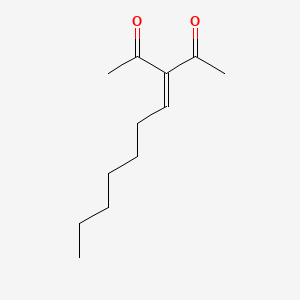
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)

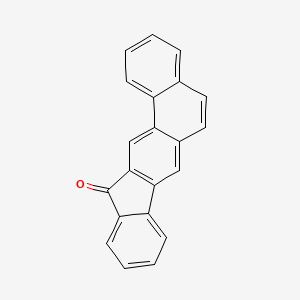
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
